2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride
Overview
Description
2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride is a chemical compound with the molecular formula C11H16ClN3O. It has a molecular weight of 241.72 . This compound is also known by other names such as β-(Dimethylamino)isopropyl chloride hydrochloride, 2-(Dimethylamino)isopropyl chloride hydrochloride, 2-Chloro-1-(dimethylamino)propane hydrochloride, and N-(2-Chloropropyl)dimethylamine hydrochloride .
Molecular Structure Analysis
The linear formula of 2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride is CH3CHClCH2N(CH3)2 · HCl . The SMILES string representation is Cl.CC(Cl)CN©C .Physical And Chemical Properties Analysis
2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride is a solid substance . It has a melting point of 187-190 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Properties
- 2-Chloro-N,N-dimethylnicotinamide is an important synthesis intermediate. A novel synthetic route using propargyl alcohol and dipropylamine as starting materials was explored, yielding a product with more than 65% total yield and purity above 99%. This method has advantages like simple operations, mild reaction conditions, and less waste, making it valuable for industrial-scale use (Du Xiao-hua, 2013).
Application in Pharmacology
- Although related to drug development, specific compounds containing a dimethylaminoethyl component were synthesized and evaluated as potential antidepressant agents. This research highlights the compound's relevance in developing pharmacological agents (J. A. Clark et al., 1979).
Agrochemical Applications
- Nicotinamide (vitamin B3) derivatives, including those similar to 2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide, have been used in the sustainable synthesis of organic salts with potential as environmentally friendly agrochemicals. These salts demonstrated superior herbicidal activity compared to reference herbicides, highlighting their significant potential in agriculture (W. Stachowiak et al., 2022).
Material Science and Chemistry
- A study involved the preparation of internal salted hydrogels using 2-(dimethylamino)ethyl methacrylate and exploring their swelling kinetics, pH sensitivity, and release behavior of nicotinamide in different pH media. This showcases the compound's utility in material science and controlled release applications (Wang Zheng-hui, 2012).
Safety And Hazards
This compound is considered hazardous. It is classified as Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It poses dangers to the respiratory system . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and washing thoroughly after handling .
properties
IUPAC Name |
2-chloro-N-[3-(dimethylamino)propyl]pyridine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O.ClH/c1-15(2)8-4-7-14-11(16)9-5-3-6-13-10(9)12;/h3,5-6H,4,7-8H2,1-2H3,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAWALJANHOLOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=C(N=CC=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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